

An In-depth Technical Guide to 3-Hydroxy-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxy-3-methylpentanoic acid

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Abstract

This technical guide provides a comprehensive overview of **3-Hydroxy-3-methylpentanoic acid**, a molecule of interest in metabolic research. This document details its chemical and physical properties, provides methodologies for its synthesis and characterization, and explores its biological relevance, particularly in the context of amino acid metabolism. All quantitative data is presented in structured tables for clarity, and experimental protocols are described in detail. A visualization of the relevant metabolic pathway is also provided to illustrate its biological context.

Chemical and Physical Properties

3-Hydroxy-3-methylpentanoic acid, also known as 3-Hydroxy-3-methylvaleric acid, is a carboxylic acid with the molecular formula $C_6H_{12}O_3$.^{[1][2]} Its molecular weight is approximately 132.16 g/mol.^{[2][3][4][5][6][7]} The table below summarizes its key physicochemical properties.

Property	Value	Reference
Molecular Formula	C6H12O3	[1][2]
Molecular Weight	132.16 g/mol	[2][3][4][5][6][7]
CAS Number	150-96-9	[1][3]
Appearance	Liquid	[3]
Boiling Point	250.4°C at 760 mmHg	[1][5]
Density	1.103 g/cm ³	[1]
Flash Point	119.5°C	[1]
pKa (Predicted)	4.40 ± 0.10	[1]
Canonical SMILES	<chem>CCC(C)(CC(=O)O)O</chem>	[2][6]
InChI Key	KEGHVPSZIWXTPY- UHFFFAOYSA-N	[2][3][6]

Experimental Protocols

Synthesis of 3-Hydroxy-3-methylpentanoic Acid via Reformatsky Reaction

A common method for the synthesis of β -hydroxy esters, which can then be hydrolyzed to the corresponding carboxylic acid, is the Reformatsky reaction.[2][4][8][9][10] This reaction involves the treatment of an α -halo ester with zinc metal in the presence of a ketone or aldehyde.[2][9][10]

Materials:

- Ethyl bromoacetate
- Butan-2-one (methyl ethyl ketone)
- Zinc dust (activated)
- Anhydrous diethyl ether or tetrahydrofuran (THF)

- Saturated aqueous ammonium chloride solution
- 1 M Hydrochloric acid
- Sodium hydroxide solution
- Magnesium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

- Activation of Zinc: Zinc dust is activated by stirring with dilute hydrochloric acid, followed by washing with water, ethanol, and then ether, and finally drying under vacuum.
- Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with activated zinc dust and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Initiation: A small amount of a solution of ethyl bromoacetate and butan-2-one in anhydrous diethyl ether is added to the zinc suspension. The reaction is initiated, which may require gentle heating.
- Addition of Reactants: Once the reaction has started, the remaining solution of ethyl bromoacetate and butan-2-one is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
- Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.
- Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing a saturated aqueous solution of ammonium chloride with stirring. The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
- Hydrolysis: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude

ethyl 3-hydroxy-3-methylpentanoate. This ester is then hydrolyzed to the carboxylic acid by refluxing with a solution of sodium hydroxide in ethanol/water.

- Purification: After hydrolysis, the ethanol is removed, and the aqueous solution is acidified with hydrochloric acid. The product, **3-hydroxy-3-methylpentanoic acid**, is then extracted with a suitable organic solvent, dried, and purified by distillation or chromatography.

Characterization of 3-Hydroxy-3-methylpentanoic Acid

The synthesized **3-Hydroxy-3-methylpentanoic acid** can be characterized using various analytical techniques to confirm its structure and purity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For **3-Hydroxy-3-methylpentanoic acid**, the expected signals in the ^1H NMR spectrum would include a triplet for the methyl group of the ethyl chain, a quartet for the methylene group of the ethyl chain, a singlet for the methyl group at the 3-position, a singlet for the methylene group at the 2-position, and broad singlets for the hydroxyl and carboxylic acid protons.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the compound and to confirm its molecular weight. The sample is typically derivatized (e.g., silylated) before analysis to increase its volatility. The gas chromatogram will show the retention time of the compound, and the mass spectrum will provide its fragmentation pattern and the mass of the molecular ion.

2.2.3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the analysis of **3-Hydroxy-3-methylpentanoic acid** in biological matrices, such as plasma, a more sensitive technique like LC-MS/MS is employed.

Sample Preparation (Protein Precipitation):[\[11\]](#)

- Thaw frozen plasma samples at room temperature.
- Vortex and transfer 100 μL of the plasma sample into a microcentrifuge tube.
- Add a suitable internal standard (e.g., a stable isotope-labeled 3-HMPA).
- Add 400 μL of ice-cold acetonitrile to precipitate proteins.

- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant for LC-MS/MS analysis.[11]

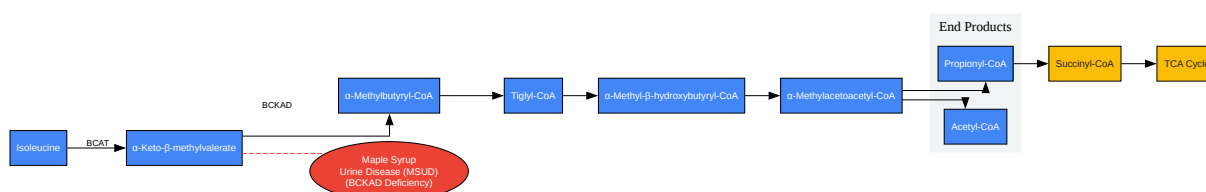
LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system. A C18 reversed-phase column is typically used for separation. The mass spectrometer is operated in negative ion mode, and specific parent-to-daughter ion transitions are monitored for quantification.

Biological Significance and Metabolic Pathway

While direct involvement of **3-Hydroxy-3-methylpentanoic acid** in specific signaling pathways is not well-documented, a structurally related compound, 2-Hydroxy-3-methylpentanoic acid, is a known intermediate in the catabolism of the branched-chain amino acid (BCAA) isoleucine. [12] Elevated levels of this and other BCAA metabolites are characteristic of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[12] MSUD is caused by a deficiency in the branched-chain α -ketoacid dehydrogenase (BCKAD) complex, leading to the accumulation of BCAAs and their corresponding α -ketoacids.

The accumulation of BCAAs, particularly leucine, in MSUD has been shown to have downstream effects on cellular signaling, including the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.

Below is a diagram illustrating the catabolic pathway of isoleucine and its connection to MSUD.



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Isoleucine Catabolism Pathway and its disruption in MSUD.

Conclusion

3-Hydroxy-3-methylpentanoic acid is a well-characterized small molecule with established physicochemical properties. Its synthesis can be achieved through standard organic chemistry reactions like the Reformatsky reaction, and its identity and purity can be confirmed using a suite of analytical techniques. While its direct role in signaling is not yet elucidated, its structural similarity to intermediates in branched-chain amino acid metabolism places it in a biologically significant context, particularly in relation to metabolic disorders such as Maple Syrup Urine Disease. Further research may uncover more specific roles for this molecule in cellular processes and disease.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hydroxy-3-methylpentanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089769#molecular-weight-of-3-hydroxy-3-methylpentanoic-acid]

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